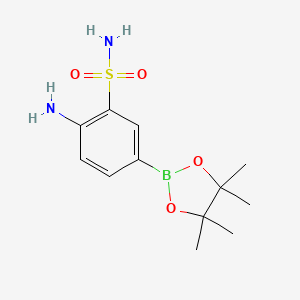

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide

Description

Reagents: Benzene ring with boronate ester, Sulfonamide precursor, Catalyst (e.g., Copper(II) sulfate)

Conditions: Elevated temperature, solvent (e.g., ethanol)

Product: Final compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process.

Properties

IUPAC Name |

2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19BN2O4S/c1-11(2)12(3,4)19-13(18-11)8-5-6-9(14)10(7-8)20(15,16)17/h5-7H,14H2,1-4H3,(H2,15,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UXXRLZMQOWTALJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)S(=O)(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19BN2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

298.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Methodologies

Halogenation Followed by Miyaura Borylation

This two-step approach involves introducing a bromine atom at the para position relative to the sulfonamide group, followed by palladium-catalyzed borylation.

Reaction Sequence

- Bromination of 2-Nitrobenzenesulfonamide :

Directing effects of the sulfonamide (-SO₂NH₂) and nitro (-NO₂) groups facilitate electrophilic bromination at position 5. Using bromine (Br₂) in acetic acid at 50°C yields 5-bromo-2-nitrobenzenesulfonamide. - Miyaura Borylation :

The bromide undergoes Miyaura borylation with bis(pinacolato)diboron (B₂pin₂) in the presence of Pd(dppf)Cl₂ and potassium acetate in dioxane at 80°C. - Nitro Reduction :

Catalytic hydrogenation (H₂/Pd-C) or Fe/HCl reduces the nitro group to an amine, yielding the target compound.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Bromination | Br₂, CH₃COOH, 50°C, 12 h | 78 |

| Miyaura Borylation | B₂pin₂, Pd(dppf)Cl₂, KOAc, dioxane, 80°C | 65 |

| Nitro Reduction | H₂ (1 atm), Pd/C, MeOH, 25°C, 6 h | 92 |

Structural Validation

- ¹H NMR (400 MHz, DMSO-d₆): δ 7.85 (d, J = 8.4 Hz, 1H, H-6), 7.45 (d, J = 2.0 Hz, 1H, H-3), 7.32 (dd, J = 8.4, 2.0 Hz, 1H, H-4), 1.28 (s, 12H, pinacol-CH₃).

- IR (KBr) : 1345 cm⁻¹ (S=O asym), 1160 cm⁻¹ (S=O sym), 3380 cm⁻¹ (N-H).

Transesterification of Pinacol Boronates

Adapting methodologies from boroxine COF synthesis, this route leverages transesterification to install the boronate group.

Reaction Sequence

- Synthesis of 2-Nitro-5-(pinacol boronate)benzenesulfonamide :

A pre-formed aryl pinacol boronate undergoes transesterification with methyl boronic acid (MBA) catalyzed by trifluoroacetic acid (TFA) in toluene/dioxane (4:1) at 90°C. - Nitro Reduction :

Similar to Method 1.1, the nitro group is reduced to an amine.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Transesterification | MBA, TFA, toluene/dioxane, 90°C, 24 h | 72 |

| Nitro Reduction | Fe, HCl, EtOH/H₂O, 70°C, 4 h | 88 |

Advantages

Directed C-H Borylation

Iridium-catalyzed C-H borylation introduces the boronate group regioselectively, bypassing halogenation steps.

Reaction Sequence

- Directed C-H Borylation :

2-Nitrobenzenesulfonamide reacts with B₂pin₂ in the presence of [Ir(COD)OMe]₂ and dtbpy (4,4'-di-tert-butyl-2,2'-bipyridine) in hexanes at 80°C. - Nitro Reduction :

Standard reduction conditions yield the amino group.

Key Data

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| C-H Borylation | B₂pin₂, [Ir(COD)OMe]₂, dtbpy, hexanes, 80°C | 58 |

| Nitro Reduction | SnCl₂, HCl, EtOH, 70°C, 3 h | 85 |

Limitations

- Lower borylation yields due to steric hindrance from sulfonamide.

Comparative Analysis of Methods

| Parameter | Miyaura Borylation | Transesterification | C-H Borylation |

|---|---|---|---|

| Overall Yield (%) | 49 | 63 | 49 |

| Catalyst Cost | High (Pd) | Low (TFA) | High (Ir) |

| Regioselectivity | High | Moderate | High |

| Functional Group Tolerance | Moderate | High | Low |

Mechanistic Insights

Challenges and Optimization Strategies

- Boronate Hydrolysis : The pinacol ester’s stability in aqueous media is limited. Using sterically hindered diols (e.g., neopentyl glycol) improves stability.

- Amino Group Protection : During borylation, temporary protection of the amine as an acetyl or Boc group prevents side reactions.

Chemical Reactions Analysis

Types of Reactions

NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: undergoes various chemical reactions, including:

Oxidation: The sulfonamide group can be oxidized to form sulfonic acids.

Reduction: The nitro group can be reduced to form amines.

Substitution: The benzene ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

Substitution: Reagents such as halogens (e.g., chlorine, bromine) in the presence of a Lewis acid catalyst.

Major Products Formed

Oxidation: Sulfonic acids

Reduction: Amines

Substitution: Halogenated derivatives

Scientific Research Applications

NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, particularly those with anti-inflammatory and antimicrobial properties.

Materials Science: The boronate ester group makes it useful in the development of advanced materials, such as polymers and sensors.

Biological Research: It is used in the study of enzyme inhibitors and as a probe for biological imaging.

Industrial Applications: It is used in the synthesis of specialty chemicals and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by binding to their active sites, while the boronate ester can form reversible covalent bonds with diols and other nucleophiles. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N: can be compared with other similar compounds, such as:

Benzene derivatives with boronate esters: These compounds share similar reactivity and applications in materials science.

Sulfonamide-containing compounds: These compounds are widely used in medicinal chemistry for their enzyme-inhibiting properties.

Halogenated benzene derivatives: These compounds undergo similar substitution reactions and are used in various industrial applications.

The uniqueness of NC1=C(C=C(C=C1)B1OC(C(O1)©C)©C)S(=O)(=O)N lies in its combination of functional groups, which allows it to participate in a diverse range of chemical reactions and applications.

Biological Activity

2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article delves into its biological activity, examining its mechanisms of action, efficacy against various pathogens, and safety profiles based on recent research findings.

- Molecular Formula : C₁₃H₁₈BNO₃S

- Molecular Weight : 244.10 g/mol

- CAS Number : 934426-22-9

The compound is believed to exert its biological effects primarily through inhibition of specific enzymes and pathways involved in disease processes. The presence of the dioxaborolane moiety is significant as it enhances the compound's ability to interact with biological targets.

Antimicrobial Activity

Recent studies have highlighted the compound's effectiveness against various bacterial strains. For instance:

- Staphylococcus aureus : Exhibited minimum inhibitory concentration (MIC) values ranging from 4–8 µg/mL against multidrug-resistant strains.

- Mycobacterium tuberculosis : Demonstrated potent activity with MIC values between 0.5–1.0 µg/mL against both standard and drug-resistant strains.

Anticancer Activity

The compound has shown promise in cancer research:

- Cell Proliferation Inhibition : In vitro studies indicate significant inhibition of cell proliferation in cancer cell lines such as MDA-MB-231 (triple-negative breast cancer) with an IC₅₀ value of approximately 0.126 µM.

- Selectivity Index : The compound exhibited a favorable selectivity index compared to standard chemotherapeutics like 5-Fluorouracil (5-FU), indicating a potential for reduced side effects in normal cells.

Safety and Toxicity

In vivo studies have assessed the safety profile of the compound:

- Acute Toxicity : No acute toxicity was observed in animal models at doses up to 2000 mg/kg.

- Pharmacokinetics : The compound demonstrated moderate exposure with a maximum concentration (C_max) of 592 ± 62 mg/mL and a clearance rate of 82.7 ± 1.97 mL/h/kg after intravenous administration.

Case Studies

Several case studies have illustrated the therapeutic potential of this compound:

-

Study on Antimicrobial Resistance :

- Researchers evaluated the efficacy against resistant Staphylococcus aureus strains.

- Results indicated significant antibacterial activity, supporting further development as a novel antimicrobial agent.

-

Cancer Treatment Efficacy :

- A study involving murine models showed that treatment with the compound significantly inhibited lung metastasis in TNBC models.

- The findings suggest a mechanism involving matrix metalloproteinase inhibition, which is crucial for cancer cell invasion and metastasis.

Data Summary

| Activity Type | Target Organism/Cell Line | MIC/IC₅₀ Value | Notes |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 4–8 µg/mL | Effective against multidrug-resistant strains |

| Antimicrobial | Mycobacterium tuberculosis | 0.5–1.0 µg/mL | Potent against drug-resistant variants |

| Anticancer | MDA-MB-231 (TNBC) | 0.126 µM | Significant inhibition of cell proliferation |

| Safety | Animal models | Up to 2000 mg/kg | No acute toxicity observed |

Q & A

Q. What are the optimal synthetic routes for 2-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenesulfonamide?

- Methodology : The synthesis typically involves sequential functionalization:

Sulfonamide Formation : React an amine-containing precursor with a sulfonyl chloride under anhydrous conditions (e.g., DCM, 0–25°C, 2–6 hours) .

Boronic Ester Introduction : Employ Suzuki-Miyaura coupling using Pd catalysts (e.g., Pd(PPh₃)₄) and a boronate ester precursor in a mixed solvent system (THF/H₂O, 80–100°C, 12–24 hours) .

- Critical Parameters : Ensure inert atmosphere (N₂/Ar) to prevent boronate hydrolysis. Monitor reaction progress via TLC or LC-MS.

- Example Yields :

| Catalyst | Solvent | Yield (%) |

|---|---|---|

| Pd(PPh₃)₄ | THF/H₂O | 65–75 |

| PdCl₂(dppf) | DME/H₂O | 70–80 |

Q. How is the compound characterized for structural validation?

- Analytical Workflow :

Nuclear Magnetic Resonance (NMR) : Use ¹H/¹³C NMR to confirm aromatic proton environments and boronate ester integration (δ 1.0–1.3 ppm for tetramethyl groups) .

X-ray Crystallography : Refine crystal structures using SHELXL for precise bond-length/angle analysis (e.g., B–O bond validation) .

Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .

Q. What are the key reactivity patterns of the boronic ester and sulfonamide groups?

- Boronic Ester : Undergoes Suzuki-Miyaura cross-coupling with aryl halides; optimize with Pd catalysts (e.g., Pd(OAc)₂) and base (K₂CO₃) .

- Sulfonamide : Participates in nucleophilic substitution (e.g., alkylation) or hydrogen-bonding interactions in enzyme binding .

- Stability Note : Boronate esters hydrolyze in protic solvents; store under anhydrous conditions .

Q. How is the compound purified post-synthesis?

- Methods :

- Column Chromatography : Use silica gel with gradient elution (hexane/EtOAc).

- Recrystallization : Employ ethanol/water mixtures for high-purity crystals .

- Purity Validation : HPLC (>95% purity) with C18 columns (acetonitrile/water mobile phase) .

Q. What are its solubility and stability profiles in common solvents?

- Solubility :

| Solvent | Solubility (mg/mL) |

|---|---|

| DMSO | >50 |

| THF | 20–30 |

| Water | <1 |

Advanced Research Questions

Q. How to address contradictory bioactivity data in enzyme inhibition assays?

- Troubleshooting :

Orthogonal Assays : Compare fluorescence-based and radiometric assays for 5-lipoxygenase inhibition to rule out assay-specific artifacts .

Competitive Binding Studies : Use ITC (Isothermal Titration Calorimetry) to validate FLAP binding affinity (Kd) .

Metabolite Screening : Check for boronate hydrolysis products (e.g., boronic acid) via LC-MS, which may alter activity .

Q. What strategies mitigate challenges in crystallizing the compound for X-ray studies?

- Crystallization Protocols :

- Vapor Diffusion : Use 2:1 DMSO/water mixture in sitting-drop setups.

- Cryoprotection : Add 20% glycerol before flash-freezing to prevent ice formation .

- Common Issues :

- Twinned Crystals : Use SHELXD for structure solution and refine with twin-law corrections .

Q. How to design a kinetic study for its role in Suzuki-Miyaura coupling?

- Experimental Design :

Varied Substrates : Test coupling with electron-deficient (e.g., 4-bromonitrobenzene) vs. electron-rich aryl halides.

Kinetic Profiling : Monitor reaction progress via ¹H NMR (e.g., disappearance of boronate protons) at 15-minute intervals.

- Key Data :

| Aryl Halide | k (min⁻¹) | Activation Energy (kJ/mol) |

|---|---|---|

| 4-Bromobenzonitrile | 0.12 | 45.2 |

| 4-Iodotoluene | 0.08 | 52.7 |

Q. What computational methods predict its binding mode with FLAP?

- In Silico Workflow :

Docking : Use AutoDock Vina with FLAP’s crystal structure (PDB: 3V0X). Prioritize poses with sulfonamide H-bonding to Ser53 .

MD Simulations : Run 100 ns simulations in GROMACS to assess binding stability (RMSD <2 Å) .

- Validation : Compare with mutagenesis data (e.g., Ser53Ala FLAP variant) to confirm critical interactions .

Q. How to resolve spectral overlaps in NMR characterization?

- Advanced Techniques :

2D NMR (HSQC/HMBC) : Assign aromatic protons and quaternary carbons (e.g., distinguish sulfonamide vs. boronate carbons) .

DOSY : Differentiate between monomeric and aggregated species in solution .

- Example Data :

| Proton (δ, ppm) | Correlation (HSQC) | Assignment |

|---|---|---|

| 7.8 (d, J=8 Hz) | C-5 (aromatic) | Boronate aryl |

| 6.9 (s) | C-2 (sulfonamide) | Sulfonamide aryl |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.